molecular formula C12H19BrN4O2 B2517079 Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 2503156-11-2

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No. B2517079
M. Wt: 331.214
InChI Key: LVMPYFVDGSVFMK-QMMMGPOBSA-N
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Description

The compound "Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate" is a chiral molecule that is likely to be an intermediate or a product in the synthesis of various biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is often found in pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excesses . Another study reports the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, showcasing the versatility of tert-butyl esters in synthesis . Additionally, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been optimized for large-scale production .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and the proline ring adopting an envelope conformation . Similarly, the crystal structure of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was elucidated, and its molecular structure was optimized using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Tert-butyl pyrrolidine derivatives can undergo various chemical reactions, such as hydrolysis, cyclization, and substitution, to yield a wide range of products. The in situ hydrolysis of tert-butyl esters to produce corresponding acids in a single microreactor has been demonstrated . Moreover, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates shows the potential of these compounds to be transformed into novel macrocyclic inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their molecular structure. The presence of substituents such as bromo, methyl, and triazole groups can affect the compound's reactivity, solubility, and stability. The tert-butyl group typically imparts steric bulk, which can protect reactive sites during chemical transformations [1-4]. The crystallographic studies provide insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns, which are crucial for understanding the compound's behavior in different environments [5, 9].

Scientific Research Applications

Chemical Structure and Properties

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is an example of a trisubstituted pyrrolidin-2-one, a compound with an all-cis configuration. The absolute configurations of the C atoms in the lactam ring were studied, highlighting its stereochemistry (Weber et al., 1995).

Synthetic Applications

In synthetic chemistry, compounds like tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate are important intermediates. For instance, they are used in anionic cascade recyclizations to form pyrrolo[1,2-b][1,2,4]triazine derivatives, showcasing their versatility in creating complex heterocyclic structures (Ivanov, 2020). Additionally, they have been employed in the synthesis of various pyrrolidine derivatives, as demonstrated in the preparation of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).

Catalytic and Medicinal Chemistry

These compounds play a role in medicinal chemistry, such as in the synthesis of antilipidemic agents. Enantiomers of related compounds have been studied for their effects on plasma triglyceride and cholesterol levels (Ohno et al., 1999). They are also crucial in the study of enzyme-mediated reactions, as seen in the investigation of cytochrome P450 isoforms’ metabolism of similar compounds (Prakash et al., 2008).

properties

IUPAC Name

tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-15-10(13)16(9)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMPYFVDGSVFMK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(N2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(N2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

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